molecular formula C22H22N4O4S B2758020 (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492425-86-2

(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2758020
CAS No.: 492425-86-2
M. Wt: 438.5
InChI Key: PCMOOVFYSGKIJU-LICLKQGHSA-N
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Description

(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective small-molecule antagonist of the G-protein coupled receptor 55 (GPR55). This receptor is a lysophosphatidylinositol (LPI) receptor and has been identified as a potential therapeutic target in oncology and metabolic disorders. The compound acts by selectively blocking GPR55-mediated signaling pathways , which are implicated in processes such as cancer cell proliferation, migration, and insulin secretion. Its primary research value lies in its utility as a pharmacological tool to elucidate the complex physiological and pathophysiological roles of GPR55. Researchers employ this antagonist in various in vitro and in vivo models to investigate its effects in fields including cancer biology, particularly in glioblastoma and pancreatic cancer , neuropharmacology, and bone metabolism. The (E)-isomeric configuration is critical for its high-affinity binding and functional activity. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-12-15(11-25(3)24-12)10-17-20(27)26-19(14-6-8-16(29-4)9-7-14)18(21(28)30-5)13(2)23-22(26)31-17/h6-11,19H,1-5H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMOOVFYSGKIJU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a thiazolo[3,2-a]pyrimidine core and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal activities, and mechanisms of action.

Structural Characteristics

The compound is characterized by the following structural formula:

C26H28N4O4S\text{C}_{26}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}

This structure contributes to its biological activity through specific interactions with biological targets.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3) cell lines:

Cell LineIC50 (µM)
MCF-74.34 ± 0.98
SiHa4.46 ± 0.53
PC-32.97 ± 0.88

These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells (HEK-293T) .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have shown that it binds effectively to the colchicine-binding site of tubulin . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Antibacterial and Antifungal Activities

The compound has also been screened for its antibacterial and antifungal properties. Preliminary results indicate that it possesses notable activity against various bacterial strains and fungi:

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

These activities suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study involving multiple synthesized derivatives of thiazolo[3,2-a]pyrimidine compounds, one derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, demonstrating superior efficacy compared to other tested compounds . This highlights the potential application of such derivatives in targeted cancer therapy.

Case Study 2: Antimicrobial Screening

A screening of various thiazolidine derivatives showed that compounds structurally similar to our target exhibited potent inhibitory effects against α-amylase and urease, suggesting that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have identified the compound's potential as an anticancer agent. The pyrazole and thiazolo-pyrimidine scaffolds are known for their ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown promising results against Aurora-A kinase and CDK2, which are critical targets in cancer therapy. The inhibition of these kinases can lead to decreased proliferation of cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Anti-inflammatory Activity

Compounds containing the pyrazole moiety have been documented for their anti-inflammatory properties. Research indicates that derivatives of pyrazole can significantly reduce inflammation markers in vitro and in vivo models. This suggests that (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may possess similar anti-inflammatory effects, warranting further exploration .

Antimicrobial Activity

The thiazolo-pyrimidine derivatives are also recognized for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against a range of bacterial strains. Given the structural similarities, it is plausible that this compound could demonstrate efficacy against microbial infections .

Synthesis of Novel Derivatives

The synthesis of (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been achieved through various synthetic routes involving coupling reactions with pyrazole derivatives. These methods not only provide a pathway to synthesize this compound but also allow for the generation of novel derivatives that may enhance biological activity or selectivity .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its unique structural features make it a versatile building block for creating more complex molecules with desired pharmacological properties .

Case Study: Anticancer Activity

In a study examining the anticancer potential of pyrazole derivatives, it was found that compounds structurally related to (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited IC50 values in the nanomolar range against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds significantly reduced inflammation markers in human cell lines. The findings suggest that (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate could be explored further for its therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The target compound shares a scaffold with ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), but differs in substituents and geometry:

Parameter Target Compound Analog ()
Position 5 Substituent 4-Methoxyphenyl Phenyl
Position 2 Substituent (1,3-Dimethyl-1H-pyrazol-4-yl)methylene 2,4,6-Trimethoxybenzylidene
Ester Group Methyl at position 6 Ethyl at position 6
Dihedral Angle (Ring vs. Aryl) Not reported (predicted: ~75–85° based on analogs) 80.94° between thiazolopyrimidine and benzene
Hydrogen Bonding Likely C–H···O interactions (inferred) Bifurcated C–H···O chains along the c-axis

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance solubility and intermolecular interactions compared to the unsubstituted phenyl group in the analog.

Electronic and Pharmacological Properties

  • Pharmacological Potential: Pyrimidine derivatives are noted for antiviral, anticancer, and anti-inflammatory activities (), though specific data for the target compound requires further study .

Hydrogen Bonding and Crystal Packing

  • The analog in forms C–H···O hydrogen-bonded chains , stabilizing its crystal lattice . The target compound’s 4-methoxyphenyl and pyrazole groups may promote similar or distinct patterns, influencing solubility and bioavailability.
  • Graph-set analysis () could classify these interactions as D(2) or C(2) motifs , common in hydrogen-bonded networks of heterocycles .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves refluxing precursors (e.g., substituted pyrimidines and aldehydes) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, similar thiazolopyrimidine derivatives were synthesized in 78% yield by refluxing for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol mixtures . Key variables for yield optimization include stoichiometric ratios, solvent polarity, and controlled crystallization conditions.

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and single-crystal X-ray diffraction (XRD) are essential. XRD provides definitive confirmation of stereochemistry and ring puckering, as seen in analogous compounds where the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from the plane) . Discrepancies between NMR and XRD data (e.g., tautomerism) can be resolved via temperature-dependent NMR studies or computational geometry optimization.

Q. What functional groups influence the compound’s reactivity and stability under experimental conditions?

The α,β-unsaturated ketone (methylene-oxo group) and ester moieties are reactive sites. Stability studies in solvents like ethanol or DMF should include monitoring by HPLC or TLC under varying temperatures. For example, similar compounds degrade in polar aprotic solvents above 60°C, necessitating low-temperature storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?

SAR studies require modular synthetic strategies to vary substituents (e.g., methoxyphenyl, pyrazole groups). For instance, replacing the 4-methoxyphenyl group with halogenated or electron-withdrawing substituents (as in ) can elucidate electronic effects on enzyme binding . Biological assays (e.g., kinase inhibition) paired with molecular docking (using software like AutoDock Vina) are critical for correlating structural changes with activity.

Q. What computational methods are effective for predicting binding modes with biological targets?

Molecular docking and molecular dynamics (MD) simulations (using GROMACS or AMBER) can model interactions with enzymes or receptors. For example, the benzylidene moiety in analogous compounds forms π-π interactions with hydrophobic pockets in kinase targets . Density Functional Theory (DFT) calculations further optimize ligand conformations and charge distributions.

Q. How can contradictory data between in vitro and in silico studies be reconciled?

Contradictions often arise from solvation effects or protein flexibility. Use MD simulations to account for solvent interactions and induced-fit binding. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can resolve discrepancies in binding affinity measurements .

Q. What strategies address challenges in crystallizing this compound for XRD analysis?

Slow evaporation of ethyl acetate/ethanol (3:2) at 4°C promotes single-crystal growth, as demonstrated for structurally related thiazolopyrimidines . For stubborn cases, vapor diffusion or seeding techniques with analogous crystals may be employed.

Q. How does the compound’s chirality at C5 impact its pharmacological profile?

The chiral center (C5) induces conformational strain in the pyrimidine ring, affecting binding to asymmetric active sites. Enantiomeric separation via chiral HPLC or enzymatic resolution can isolate stereoisomers for individual bioactivity testing .

Q. What pharmacokinetic properties (e.g., LogP, solubility) can be predicted from its structure?

Computational tools like MarvinSketch or SwissADME estimate LogP (~3.2 for similar derivatives) and aqueous solubility. The ester group enhances membrane permeability, while the methoxyphenyl moiety may reduce metabolic clearance .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Stability studies under accelerated conditions (40°C, 75% humidity) in inert atmospheres (argon) are recommended. Lyophilization or formulation in solid dispersions (e.g., with PVP) can mitigate hydrolysis of the ester group .

Methodological Notes

  • Data Sources : Prioritize XRD data (e.g., ) for structural validation and synthetic protocols from peer-reviewed journals.
  • Contradiction Management : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., IR for functional groups, HRMS for molecular weight).
  • Ethical Use : Adhere to institutional guidelines for handling hazardous reagents (e.g., acetic anhydride) during synthesis.

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